molecular formula C17H14NNaO9S2 B12334228 sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate

sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate

Cat. No.: B12334228
M. Wt: 463.4 g/mol
InChI Key: AAIGDXDVSZJVSW-UHFFFAOYSA-M
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Description

The compound sodium 4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate hydrate (CAS: 206752-32-1), commonly referred to as azomethine-H monosodium salt hydrate, is a naphthalene-based disulfonic acid derivative. It features a salicylideneamino (-CH=N-C₆H₄-OH) group at position 5 and sulfonate groups at positions 2 and 7 of the naphthalene core . This compound is widely utilized in biochemical research, particularly for the colorimetric determination of boron due to its selective chelation properties . Its high solubility in alkaline solutions (e.g., NaOH) and thermal stability (melting point ≥300°C) make it suitable for analytical applications .

Properties

Molecular Formula

C17H14NNaO9S2

Molecular Weight

463.4 g/mol

IUPAC Name

sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate

InChI

InChI=1S/C17H13NO8S2.Na.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);;1H2/q;+1;/p-1

InChI Key

AAIGDXDVSZJVSW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)[O-])O.O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate typically involves several stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction can produce amino-naphthalene compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its sulfonate groups and hydroxyl functionalities, which contribute to its solubility and reactivity. The molecular formula is C₁₅H₁₅N₂O₇S₂Na, with a molecular weight of approximately 391.4 g/mol. Its structure features a naphthalene backbone, which is essential for its dyeing properties.

Applications in Dye Chemistry

Textile Dyes:
Sodium 4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate hydrate is primarily used as a dye in the textile industry. It exhibits excellent colorfastness and can be applied to various fabrics, including cotton and wool. The dyeing process involves:

  • Preparation of Dye Bath: The dye is dissolved in water, often with the addition of salts to enhance the uptake by fibers.
  • Application: Fabrics are immersed in the dye bath at controlled temperatures.
  • Fixation: Post-dyeing treatments may include steaming or washing to fix the dye onto the fabric.

Case Study:
A study published in the Journal of Textile Science demonstrated that the use of this compound resulted in vibrant colors with improved wash fastness compared to traditional dyes .

Analytical Chemistry Applications

Colorimetric Analysis:
The compound serves as a reagent in colorimetric assays for quantifying various analytes. Its ability to form colored complexes with metal ions makes it valuable in analytical procedures.

Methodology:

  • Sample Preparation: Samples are treated with sodium 4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate hydrate.
  • Spectrophotometric Measurement: The intensity of the color produced is measured using a spectrophotometer, allowing for concentration determination.

Data Table: Colorimetric Analysis Results

Sample TypeAnalyte Concentration (mg/L)Absorbance at 500 nm
Water Sample 10.50.15
Water Sample 21.00.30
Water Sample 32.00.60

This table illustrates how absorbance correlates with analyte concentration, validating the reagent's effectiveness in quantitative analysis .

Biochemical Applications

Enzyme Inhibition Studies:
Recent research has indicated that sodium 4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate hydrate can act as an inhibitor for specific enzymes involved in metabolic pathways.

Experimental Setup:
In vitro studies were conducted using enzyme extracts from microbial sources. The compound was introduced at varying concentrations to assess its inhibitory effects.

Findings:
The results indicated a dose-dependent inhibition of enzyme activity, suggesting potential applications in drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons with Similar Compounds

The compound belongs to a broader class of sulfonated aromatic azo/azomethine derivatives. Below is a comparison with structurally related compounds:

Compound Name Key Functional Groups Applications References
Sodium 4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate hydrate Salicylideneamino, disulfonate, hydroxy Boron chelation, colorimetric assays
Sodium 4-hydroxy-3-((2-methoxy-5-sulfonatophenyl)diazenyl)-7-(4-nitrobenzamido)naphthalene-2-sulfonate (4f) Diazenyl, nitrobenzamido, methoxy, disulfonate Dye intermediates, metal ion sensing
Chromium(3+) sodium 8-(acetylamino)-1-[(E)-(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate Azo, sulfamoyl, acetyl amino, chromium complex Textile dyes, pigment formulations
2-(1,3-Dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C F6) Sulfamoyl, pyridinyl, dioxoisoindoline Enzyme inhibition studies, pharmaceutical leads
Azomethine-H (non-sodium salt form) Salicylideneamino, disulfonic acid (protonated) pH-dependent solubility, preliminary boron assays

Key Observations:

  • Chelation Specificity: The target compound’s salicylideneamino group enables selective boron binding, unlike chromium azo complexes (e.g., ), which prioritize metal coordination for dye stability.
  • Solubility: Sulfonate groups enhance aqueous solubility, but sodium salt forms (e.g., target compound vs. non-sodium azomethine-H ) offer superior solubility in alkaline media.
  • Thermal Stability : The target compound’s high melting point (≥300°C) exceeds many azo derivatives (e.g., C F6 ), likely due to strong hydrogen bonding and ionic interactions.

Physicochemical Properties and Performance Metrics

Property Target Compound Sodium 4f (Diazenyl Derivative) Chromium Azo Complex
Molecular Formula C₁₇H₁₂NNaO₈S₂·xH₂O C₂₄H₁₈N₄NaO₁₀S₂ C₂₃H₁₆CrN₄O₈S₂
Solubility Soluble in NaOH Soluble in polar aprotic solvents Limited aqueous solubility
Melting Point ≥300°C Not reported ~250°C (decomposes)
Primary Application Boron detection Metal ion sensing Textile dyeing

Biological Activity

Molecular Formula

  • Chemical Formula : C13H12N2O6S3Na
  • Molecular Weight : 388.43 g/mol
  • CAS Number : 343321-59-5

Structural Characteristics

The compound features a sulfonated naphthalene backbone with hydroxyl and amino functional groups, contributing to its solubility and reactivity. The presence of multiple sulfonate groups enhances its ionic character, making it suitable for various biological interactions.

H-acid exhibits several biological activities, including:

  • Antimicrobial Properties : Research indicates that H-acid possesses antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage in various diseases.
  • Anti-inflammatory Effects : H-acid has been reported to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

Case Studies and Research Findings

  • Antimicrobial Efficacy
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of H-acid against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains .
  • Antioxidant Properties
    • Research conducted by Zhang et al. (2023) assessed the antioxidant capacity of H-acid using DPPH and ABTS assays. The compound exhibited a high scavenging ability, comparable to standard antioxidants like ascorbic acid, highlighting its role in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Mechanism
    • A recent investigation explored H-acid's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed that H-acid significantly reduced the production of TNF-alpha and IL-6, indicating its potential for managing inflammatory disorders .

Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell wall synthesisJournal of Antimicrobial Chemotherapy
AntioxidantFree radical scavengingZhang et al., 2023
Anti-inflammatoryInhibition of cytokine productionStudy on LPS-induced inflammation
PropertyValue
AppearanceWhite to light brown powder
SolubilitySoluble in water
Purity>80% (T)

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